2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
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Overview
Description
2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the reaction of 8-bromoquinoline-2,4-dione with a suitable acetic acid derivative. One common method includes the use of diethyl malonate and aromatic amines in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Studied for its biological activities.
Uniqueness
2-(8-Bromo-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to the presence of the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-(8-bromo-2-oxo-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-8-3-1-2-7-6(5-10(15)16)4-9(14)13-11(7)8/h1-4H,5H2,(H,13,14)(H,15,16) |
InChI Key |
CEVFSCYLHCKYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2CC(=O)O |
Origin of Product |
United States |
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